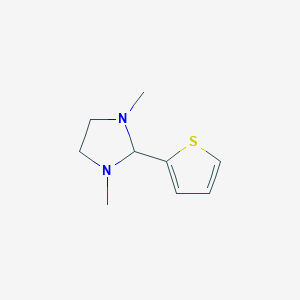

1,3-Dimethyl-2-(2-thienyl)imidazolidine

Description

Evolution of Imidazolidine (B613845) Scaffolds in Modern Organic Synthesis

The imidazolidine scaffold, a saturated five-membered ring containing two nitrogen atoms, has a rich history in organic chemistry. The first documented synthesis of 1,3-dialkylimidazolidines was reported in 1949, involving the condensation reaction of N,N'-disubstituted ethylenediamines with various aldehydes. rsc.org This foundational method opened the door to a vast array of derivatives.

Initially explored for their fundamental chemical properties, the application of imidazolidine scaffolds has since evolved dramatically. Over the decades, chemists have developed more sophisticated synthetic procedures to create highly substituted and stereochemically complex imidazolidine derivatives. rsc.orgrsc.org These advanced scaffolds are no longer just synthetic curiosities; they serve as critical components in several areas of organic synthesis. They are widely utilized as chiral ligands for asymmetric catalysis, precursors to N-heterocyclic carbenes (NHCs) which are pivotal in organometallic chemistry, and as catalysts themselves. rsc.org The development of greener synthetic methods, such as using water as a reaction medium, has further enhanced the accessibility and utility of these important heterocyclic compounds. rsc.org

Significance of the 1,3-Dimethyl-2-(2-thienyl)imidazolidine Framework in Contemporary Chemistry

The framework of this compound is significant due to the specific combination of its structural components: the N,N'-dimethylated imidazolidine ring and the 2-thienyl substituent. The N,N'-disubstitution with methyl groups provides stability and influences the stereoelectronic properties of the molecule. This substitution pattern is crucial in applications like the formation of stable N-heterocyclic carbenes or in controlling the conformation of the molecule for specific binding interactions. rsc.orgnih.gov

The presence of the thiophene (B33073) ring at the 2-position is particularly noteworthy. Thiophene and its derivatives are well-known isosteres of benzene (B151609) rings, often used in medicinal chemistry to modulate biological activity. nih.gov Furthermore, thiophene units can act as electron donors, which can be exploited in the design of functional materials with specific electronic or optical properties. nih.gov The combination of the stable, well-defined imidazolidine core with the electronically and biologically relevant thienyl group makes this framework a promising candidate for investigation in catalysis, materials science, and pharmaceutical research.

Interdisciplinary Relevance of this compound in Science and Technology

The structural features of this compound suggest its relevance across multiple scientific disciplines. The broader class of N,N'-disubstituted imidazolidines has been investigated for a wide spectrum of biological activities. nih.govnih.gov For instance, related imidazolidine derivatives have been studied for their potential as anti-trypanosoma and anti-leishmania agents. rsc.org

In materials science, the incorporation of the thienyl group suggests potential applications in organic electronics. Thiophene-containing oligomers and polymers are known for their semiconducting properties. nih.gov The imidazolidine unit could serve as a stable, non-aromatic linker or modulating group within a larger conjugated system. Furthermore, the ability of related imidazolium (B1220033) salts (the oxidized form) to form inclusion complexes with macrocycles like cyclodextrins and calixarenes points towards applications in supramolecular chemistry and the development of molecular sensors or smart materials. nih.gov The compound also serves as a building block in synthetic chemistry, providing a pre-formed heterocyclic core for the construction of more complex molecules. cymitquimica.com

Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104208-13-1 | chemicalbook.com |

| Molecular Formula | C₉H₁₄N₂S | cymitquimica.comchemicalbook.com |

| Molecular Weight | 182.29 g/mol | cymitquimica.comchemicalbook.com |

| Appearance | Light yellow to Brown clear liquid | cymitquimica.comchemicalbook.com |

| Boiling Point | 81 °C (at 0.5 Torr) | chemicalbook.com |

| Density (Predicted) | 1.108 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 6.52 ± 0.40 | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2-thiophen-2-ylimidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-10-5-6-11(2)9(10)8-4-3-7-12-8/h3-4,7,9H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHONCXGFIYIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383919 | |

| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104208-13-1 | |

| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethyl-2-(2-thienyl)imidazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dimethyl 2 2 Thienyl Imidazolidine

Established Reaction Pathways for Imidazolidine (B613845) Ring Formation

The formation of the imidazolidine ring is a fundamental process in heterocyclic chemistry, with several well-documented pathways. Imidazolidine is a five-membered, saturated heterocycle containing two nitrogen atoms at the 1 and 3 positions. chemicalbook.com

The most prevalent and direct method for synthesizing 2-substituted imidazolidines is the condensation reaction between a 1,2-diamine and an aldehyde or ketone. rsc.org This reaction typically proceeds via the formation of an imine intermediate, followed by an intramolecular cyclization to form the saturated ring. For the synthesis of 1,3-dimethyl substituted imidazolidines, N,N'-dimethylethylenediamine is the key diamine precursor. rsc.orgnih.gov

The general mechanism involves the nucleophilic attack of one of the secondary amine groups of N,N'-dimethylethylenediamine on the carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule to form an iminium ion, which is then attacked by the second amine group to close the ring. The reaction is often driven to completion by the removal of water, for instance, through azeotropic distillation using a Dean-Stark apparatus. rsc.orgsciencescholar.us This approach has been successfully used since the mid-20th century for preparing various 1,3-dialkylimidazolidines. rsc.orgnih.gov

Reductive cyclization offers an alternative route to saturated heterocycles like imidazolidine. These methods typically involve the formation of a partially unsaturated intermediate which is then reduced to yield the final saturated ring. One such approach is the reductive coupling of imines. rsc.orgnih.gov In a related strategy, a tandem reductive cyclization can be employed, where a precursor undergoes reduction and cyclization in a one-pot process. nih.gov For instance, a molecule containing both a nitro group and a precursor to an imine can be reduced, leading to the formation of an amine which then cyclizes intramolecularly. nih.gov While not the most common route for simple imidazolidines, these methods are powerful for constructing more complex, fused heterocyclic systems.

Strategies for Thienyl Moiety Introduction and Functionalization

The introduction of the 2-thienyl group is a critical step that defines the target molecule. This can be achieved either by starting with a thienyl-containing building block or by adding it to a pre-formed imidazolidine ring.

The most direct and efficient strategy for the synthesis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine involves the direct condensation of N,N'-dimethylethylenediamine with thiophene-2-carboxaldehyde. rsc.orgsciencescholar.us This reaction exemplifies the condensation pathway described in section 2.1.1, where the thienyl group is directly incorporated as part of the aldehyde substrate.

In a reported synthesis by Chadwick and his group in 1985, the reaction was performed by refluxing N,N′-dimethylethylenediamine with thiophene-2-carboxaldehyde in benzene (B151609). rsc.orgsciencescholar.us The water formed during the condensation was removed azeotropically to drive the reaction towards the product, affording the desired imidazolidine in good yield. rsc.orgsciencescholar.us

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| N,N′-Dimethylethylenediamine | Thiophene-2-carboxaldehyde | Benzene | Reflux, 5 hours, azeotropic water removal | 70–81% | rsc.org, sciencescholar.us |

An alternative, though less direct, strategy involves forming the 1,3-dimethylimidazolidine (B15366825) ring first and then introducing the thienyl group at the 2-position. This would typically start from a 2-unsubstituted or a 2-functionalized imidazolidine. For example, one could start with 1,3-dimethyl-2-imidazolidinone. This compound can be activated at the 2-position (the carbonyl group) to make it a suitable electrophile. prepchem.com

A potential, though not explicitly documented, pathway could involve converting the 2-oxo group into a better leaving group, such as a thio-group or a halide. A subsequent nucleophilic substitution with a 2-thienyl organometallic reagent (e.g., 2-thienyllithium (B1198063) or a 2-thienyl Grignard reagent) could then install the desired substituent. This multi-step approach is generally less atom-economical and efficient than the direct condensation method.

Catalytic and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency and reduce environmental impact. While the original synthesis of this compound used stoichiometric reagents and solvents like benzene, several modern approaches could be applied. rsc.orgsciencescholar.us

Catalyst-free, multicomponent reactions in environmentally benign solvents like ethanol (B145695) have been developed for synthesizing substituted imidazolidines. rsc.orgnih.gov The condensation of the diamine and aldehyde could likely be adapted to such conditions, avoiding the use of carcinogenic benzene. Furthermore, various catalysts have been shown to promote imidazolidine formation, including Lewis acids, organocatalysts, and metal complexes. rsc.orgnih.gov For example, simple and cost-effective alkaline earth metal catalysts have been used for the atom-efficient synthesis of imidazolidine derivatives from different starting materials. nih.gov Visible-light-induced intramolecular cyclizations of diamine derivatives also represent a modern, green approach to forming the imidazolidine core. rsc.org The use of recyclable solid-supported acid catalysts, such as HBF₄–SiO₂, has also proven effective for related imidazole (B134444) syntheses and could potentially be adapted for imidazolidine production. rsc.org

Exploration of Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions offer powerful tools for the formation of C-N bonds and the construction of heterocyclic systems. While direct metal-catalyzed coupling for the synthesis of this compound from simple precursors is not extensively documented, analogous palladium-catalyzed reactions for related N-heterocycles suggest potential pathways. organic-chemistry.orgcapes.gov.brnih.gov For instance, a plausible approach could involve a domino reaction sequence. This might entail an initial intermolecular amination followed by an intramolecular cyclization, catalyzed by a palladium complex. organic-chemistry.org

The general mechanism for such a process would likely involve the oxidative addition of a palladium(0) catalyst to a suitably functionalized thiophene (B33073) derivative, followed by coordination of the diamine and subsequent reductive elimination to form the imidazolidine ring. Ligand selection, such as phosphine-based ligands (e.g., PCy3), would be crucial in modulating the catalyst's activity and selectivity. organic-chemistry.org

Table 1: Hypothetical Metal-Catalyzed Synthesis of this compound

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Plausible Yield (%) |

| Pd(OAc)₂ | PCy₃ | NaOtBu | Toluene | 80-100 | Moderate to Good |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 100-120 | Moderate to Good |

| CuI | None | Cs₂CO₃ | DMF | 120 | Moderate |

This table presents hypothetical conditions based on related literature for analogous N-heterocycle syntheses.

Pseudo-Multicomponent Reaction Protocols for Enhanced Efficiency

Pseudo-multicomponent reactions (pseudo-MCRs) provide an efficient pathway to complex molecules in a one-pot process, enhancing atom economy and reducing waste. nih.gov A pseudo-MCR for the synthesis of this compound could be designed to proceed via the in situ formation of an intermediate. nih.gov

In a potential pseudo-MCR protocol, N,N'-dimethylethylenediamine and 2-thiophenecarboxaldehyde could be reacted in a single pot. The reaction could proceed through the initial formation of a di-Schiff base, which then undergoes an intramolecular cyclization to yield the final imidazolidine product. nih.gov This approach simplifies the synthetic procedure by avoiding the isolation of intermediates. The efficiency of such a reaction would be highly dependent on the reaction conditions, including the choice of solvent and the use of a dehydrating agent or catalyst to drive the cyclization.

Sustainable Methodologies in Imidazolidine Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to create more environmentally benign processes. mdpi.com This can be achieved through several avenues:

Use of Greener Solvents: Replacing hazardous organic solvents like chlorinated hydrocarbons with more sustainable alternatives such as ethanol, water, or ionic liquids can significantly reduce the environmental impact. mdpi.comrsc.org

Catalyst-Free or Biocatalytic Approaches: Exploring catalyst-free conditions, potentially under microwave irradiation, can reduce reliance on metal catalysts and simplify purification. orientjchem.org Biocatalysis, using enzymes, could also offer a highly selective and environmentally friendly route, although this would require significant research and development.

Atom Economy: Multicomponent and pseudo-multicomponent reactions inherently improve atom economy by incorporating most or all of the atoms from the starting materials into the final product. mdpi.comnih.gov

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound scaffold can be achieved through stereoselective synthetic methods, leading to the formation of enantiomerically enriched products.

Asymmetric Induction Strategies during Cyclization

Asymmetric induction during the cyclization step is a key strategy for producing chiral imidazolidines. This can be accomplished using several approaches:

Chiral Auxiliaries: Starting with a chiral diamine derived from a natural source or synthesized asymmetrically can induce stereoselectivity during the cyclization with 2-thiophenecarboxaldehyde. researchgate.net

Chiral Catalysts: The use of chiral Brønsted acids or chiral metal complexes can catalyze the cyclocondensation reaction enantioselectively. nih.govrsc.org For example, a chiral phosphoric acid could protonate the imine intermediate, creating a chiral environment that directs the nucleophilic attack of the second amine group to favor the formation of one enantiomer over the other. nih.gov Similarly, chiral copper or rhodium complexes have shown efficacy in the asymmetric synthesis of related imidazolidine structures. rsc.orgacs.org

Table 2: Potential Chiral Catalysts for Asymmetric Synthesis

| Catalyst Type | Example Catalyst | Plausible Enantiomeric Excess (ee %) |

| Chiral Brønsted Acid | SPINOL-derived phosphoric acid | High (up to 98%) nih.gov |

| Chiral Copper Complex | Cu(II)/SaBOX | High rsc.org |

| Chiral Rhodium Complex | Rh/f-spiroPhos | High (up to 99.9%) acs.org |

Data is based on the synthesis of analogous chiral imidazolidine derivatives.

Diastereoselective Control in Functional Group Transformations

Once a chiral center is established in the this compound ring, subsequent functional group transformations can be controlled diastereoselectively. The existing stereocenter can direct the approach of reagents to the opposite face of the ring, leading to the formation of a specific diastereomer. numberanalytics.com

For instance, if a substituent were to be introduced at another position on the imidazolidine ring, the steric bulk of the existing thienyl group and the methyl groups on the nitrogen atoms would influence the stereochemical outcome of the reaction. The use of stereochemical models, such as the Felkin-Anh model, can help predict the favored diastereomer. numberanalytics.com

Optimization of Reaction Conditions and Yield Enhancement for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve this:

Catalyst and Ligand Screening: In metal-catalyzed reactions, a range of catalysts and ligands should be screened to identify the most effective combination. cardiff.ac.uk The electronic and steric properties of the ligand can have a profound impact on the reaction outcome. cardiff.ac.uk

Solvent Effects: The choice of solvent can influence reaction rates and selectivities. Solvents with different polarities and coordinating abilities should be investigated. researchgate.net

Temperature and Reaction Time: These parameters are often interdependent. An optimal temperature will provide a reasonable reaction rate without promoting side reactions or decomposition. The reaction time should be sufficient for completion, which can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). orientjchem.org

Reactant Stoichiometry: Varying the molar ratio of the N,N'-dimethylethylenediamine to 2-thiophenecarboxaldehyde can impact the yield by shifting the equilibrium of the reaction.

Table 3: Parameters for Optimization of the Synthesis of this compound

| Parameter | Range of Conditions to Investigate | Desired Outcome |

| Catalyst Loading | 0.1 - 10 mol% | High yield with minimal catalyst usage |

| Solvent | Toluene, Dioxane, DMF, Ethanol, Acetonitrile | High yield and selectivity, ease of removal |

| Temperature | Room Temperature to 120°C | Optimal rate and minimal side products |

| Reactant Ratio | 1:1 to 1:1.5 (Diamine:Aldehyde) | Maximization of product formation |

This table provides a general framework for the optimization of the synthesis.

By systematically exploring these synthetic and optimization strategies, efficient and selective methods for the production of this compound and its chiral derivatives can be developed, paving the way for its potential applications in various fields of chemical science.

Chemical Reactivity and Mechanistic Investigations of 1,3 Dimethyl 2 2 Thienyl Imidazolidine

Reactivity Profiles of the Imidazolidine (B613845) Heterocycle

The imidazolidine core is a non-aromatic, non-planar structure that behaves chemically as a derivative of a secondary amine and an aldehyde. chemicalbook.com Its reactivity is largely centered around the nitrogen lone pairs and the unique electronic environment of the C2 carbon, which is bonded to two nitrogen atoms.

Nucleophilic Reactivity at the Nitrogen Atoms

The two nitrogen atoms in the 1,3-dimethylimidazolidine (B15366825) ring are tertiary amines. Their lone pairs of electrons impart nucleophilic and basic character to the molecule. As bases, they can readily accept a proton from an acid, which is often the initiating step in the ring's primary degradation pathway. rsc.org In their nucleophilic capacity, these nitrogen atoms could potentially react with strong electrophiles, such as alkyl halides, in quaternization reactions. However, the most significant reaction involving the basicity of the nitrogen atoms is the acid-catalyzed hydrolysis of the ring. chemicalbook.com

Electrophilic Character of the Imidazolidine-2-Carbon

The carbon atom at the 2-position of the imidazolidine ring is an electrophilic center. pharmacy180.comlibretexts.org This C2 carbon is analogous to the central carbon of an acetal (B89532) or, more specifically, an aminal. chemicalbook.com It is bonded to two electron-withdrawing nitrogen atoms, which polarize the C-N bonds and create a partial positive charge on the carbon, making it susceptible to attack by nucleophiles. libretexts.orgkhanacademy.org

The electrophilicity of the C2 carbon is significantly enhanced under acidic conditions. Protonation of one of the ring nitrogen atoms converts the amine into a good leaving group. This facilitates nucleophilic attack at the C2 position, leading to the cleavage of a carbon-nitrogen bond. acs.org The most common example of this is acid-catalyzed hydrolysis, where water acts as the nucleophile. chemicalbook.comrsc.org

Ring-Opening and Rearrangement Pathways

The most prevalent reaction of the imidazolidine ring is its cleavage under acidic conditions. rsc.orgacs.org Imidazolidines are generally stable in aqueous base but are prone to hydrolysis with aqueous acids, such as 10% HCl or H₂SO₄, which quantitatively regenerates the precursor diamine and aldehyde. chemicalbook.comrsc.org For 1,3-Dimethyl-2-(2-thienyl)imidazolidine, this pathway would yield N,N'-dimethylethylenediamine and thiophene-2-carboxaldehyde.

Mechanistically, the ring-opening is initiated by protonation of a ring nitrogen, followed by nucleophilic attack of water at the now highly electrophilic C2 carbon. This leads to a hemiaminal intermediate which subsequently breaks down to release the diamine and aldehyde. acs.org

Other reagents can also induce ring-opening. For instance, some substituted imidazolidines have been shown to react with Grignard reagents, although this often requires N-protection (e.g., as a sulfonamide) to proceed efficiently. researchgate.net Reactions with isocyanates can also lead to a mixture of ring-opened and ring-retained products, depending on the specific substituents and reaction conditions. researchgate.net

| Reagent/Condition | Reaction Type | Products | Reference |

|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Hydrolysis | N,N'-Dimethylethylenediamine + Thiophene-2-carboxaldehyde | chemicalbook.comrsc.org |

| Grignard Reagents (R-MgX) | Nucleophilic Ring Opening | Open-chain diamine derivatives | researchgate.net |

| Isocyanates (R-N=C=O) | Addition/Ring Opening | Mixture of urea (B33335) imines (ring-opened) and urea aminals (ring-retained) | researchgate.net |

Influence of the 2-Thienyl Substituent on Reactivity

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). chempedia.infopearson.com Substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4) due to superior stabilization of the carbocation intermediate formed during the reaction. chempedia.inforesearchgate.net

In this compound, the C2 position is already substituted. The 2-(1,3-dimethylimidazolidin-2-yl) group acts as an alkyl-like substituent, which is electron-donating and activating. Therefore, it directs incoming electrophiles to the other positions on the thiophene ring. The primary site of substitution will be the vacant α-position, C5, which is both electronically favored by the nature of the thiophene ring and activated by the C2-substituent. researchgate.net

| Reaction | Typical Reagents | Major Product | Reference |

|---|---|---|---|

| Halogenation | Br₂, NBS, Cl₂, NCS | 1,3-Dimethyl-2-(5-halo-2-thienyl)imidazolidine | researchgate.netrsc.org |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 1,3-Dimethyl-2-(5-nitro-2-thienyl)imidazolidine | researchgate.net |

| Acylation | RCOCl/AlCl₃ (Friedel-Crafts) | (5-(1,3-Dimethylimidazolidin-2-yl)thiophen-2-yl)(alkyl/aryl)methanone | pearson.com |

| Formylation | POCl₃/DMF (Vilsmeier-Haack) | 5-(1,3-Dimethylimidazolidin-2-yl)thiophene-2-carboxaldehyde | mdpi.com |

Organometallic Reactions at the Thienyl Moiety

The acidity of the protons on the thiophene ring allows for facile deprotonation (metalation) by strong bases, such as organolithium reagents (e.g., n-butyllithium). st-andrews.ac.uk In a 2-substituted thiophene, the proton at the C5 position is the most acidic and is preferentially removed. st-andrews.ac.uk

Treatment of this compound with n-BuLi would therefore be expected to generate a 5-lithio-thienyl intermediate. This organometallic species is a powerful nucleophile and can react with a wide array of electrophiles to introduce a variety of functional groups at the C5 position of the thiophene ring. This two-step sequence of metalation followed by electrophilic quench is a cornerstone of thiophene chemistry, allowing for the synthesis of diverse derivatives. nih.gov

| Electrophile | Reagent Example | Resulting C5-Substituent | Reference |

|---|---|---|---|

| Carbon Dioxide | CO₂ (gas), then H₃O⁺ | -COOH (Carboxylic acid) | nih.gov |

| Aldehydes/Ketones | R₂C=O, then H₃O⁺ | -C(OH)R₂ (Alcohol) | acs.org |

| Alkyl Halides | R-X (e.g., CH₃I) | -R (Alkyl group) | acs.org |

| Amides | DMF (N,N-Dimethylformamide) | -CHO (Formyl group) | nih.gov |

Advanced Mechanistic Studies of this compound Transformations

Advanced mechanistic studies are crucial for a deep understanding of reaction pathways, moving beyond simple product analysis to explore the energetic and geometric landscape of a chemical transformation. For a compound like this compound, which possesses a reactive C-H bond at the 2-position, such studies would be invaluable in elucidating the mechanisms of its potential reactions, such as hydride transfer.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis and reaction coordinate mapping are powerful computational chemistry tools used to explore the mechanism of a chemical reaction at a molecular level. These methods identify the transition state—the highest energy point along the reaction pathway—and map the energetic profile of the reaction from reactants to products. ims.ac.jpmit.edu Understanding the geometry and energy of the transition state is fundamental to predicting reaction rates and selectivity. ims.ac.jp

Although no specific transition state analyses for reactions involving this compound have been found in the surveyed literature, studies on related imidazolium (B1220033) compounds offer insight into the methodology. For instance, Density Functional Theory (DFT) calculations have been employed to investigate the reaction between an imidazolium derivative and a fullerene. researchgate.net In this study, the geometries of the reactant, transition state, and product were optimized, and their relative energies were calculated. researchgate.net The transition state structure revealed the simultaneous breaking and forming of bonds, and the calculated activation energy provided a measure of the reaction's feasibility. researchgate.net

An illustrative example of the kind of data obtained from such a study is presented below. Please note, this data is for the reaction of 1,3-dimethyl-2-hydroxy-imidazolidine with C₆₀ and serves only as an example of the outputs of transition state analysis.

| Species | Relative ZPE-corrected Energy (kcal/mol) |

|---|---|

| Reactant Complex | 0.0 |

| Transition State (ts1OH) | 15.4 |

| Product Complex | 0.2 |

This table illustrates the type of energetic data obtained from transition state analysis for a reaction involving a related imidazolidine derivative. The data is sourced from a DFT study on the reaction of IM(OH) with C₆₀. researchgate.net

For a transformation involving this compound, a similar computational approach could map the reaction coordinate for processes like hydride transfer to an acceptor molecule. This would involve identifying the transition state for the C-H bond cleavage and the formation of a new bond with the acceptor, providing critical insights into the reaction mechanism.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful experimental tool for probing reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H). For C-H bond cleavage, this is typically a deuterium (B1214612) KIE (k_H/k_D). A primary KIE significantly greater than 1 indicates that the C-H bond is broken in the rate-limiting step. wikipedia.orgprinceton.edu

Specific KIE studies on the reactions of this compound are not available in the reviewed literature. However, research on the hydride transfer from 1,3-dimethyl-2-phenylbenzimidazoline (B1580592), a structurally related hydride donor, to various NAD⁺ analogues provides an excellent illustration of how KIE studies can illuminate reaction mechanisms. acs.org In this work, primary KIEs were measured for the transfer of a hydride to a series of pyridinium, quinolinium, phenanthridinium, and acridinium (B8443388) ions. The magnitude of the KIE was found to vary systematically with the equilibrium constant of the reaction, a finding that was rationalized using Marcus theory of atom transfer. acs.org

The data from this study on a benzimidazoline derivative are presented below to exemplify the application of KIE in mechanistic analysis.

| Acceptor Ion | Equilibrium Constant (Keq) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Pyridinium analogue | ~10 | 6.27 |

| Quinolinium analogue | - | - |

| Phenanthridinium analogue | - | - |

| Acridinium analogue | ~1012 | 4.06 |

This table presents experimental data for the hydride transfer from 1,3-dimethyl-2-phenylbenzimidazoline to NAD⁺ analogues, illustrating the relationship between the reaction's driving force and the kinetic isotope effect. The values of KIE varied systematically as the equilibrium constant changed. acs.org Dashes indicate data not provided in the source.

For this compound, similar KIE studies would be instrumental in understanding its potential role as a hydride donor. By measuring the rate of reaction with and without deuterium substitution at the 2-position, it would be possible to ascertain the involvement of the C-H bond cleavage in the rate-determining step of various transformations.

Applications in Advanced Organic Synthesis and Catalysis

1,3-Dimethyl-2-(2-thienyl)imidazolidine as a Key Building Block in Complex Molecule Synthesis

The structural characteristics of this compound make it a valuable precursor in the synthesis of more elaborate chemical structures, including polyheterocyclic systems and scaffolds for biologically active molecules.

Assembly of Polyheterocyclic Systems

The imidazolidine (B613845) and thiophene (B33073) moieties of this compound offer multiple reactive sites for the construction of fused and spirocyclic heterocyclic systems. The nitrogen atoms of the imidazolidine ring can participate in cyclization reactions, while the thiophene ring can be functionalized or serve as a diene in cycloaddition reactions. For instance, derivatives of imidazolidine can be utilized in the synthesis of novel fused heterocyclic ring systems. science24.com The synthesis of new heterocycles containing sulfur and nitrogen with an azaindolizine moiety has been achieved through the cyclization of related imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

Research on related thiazolidine (B150603) structures, which share a five-membered ring with a heteroatom, has demonstrated their utility in creating fused heterocycles like rsc.orgnih.govthiazolo[4,5-d]pyrimidines. nih.gov While direct examples with this compound are not extensively documented, the principles of these synthetic strategies could potentially be applied. The synthesis of three-dimensional ring-fused heterocycles has been demonstrated through cycloaddition reactions of bicyclic thiazolo 2-pyridones, highlighting a potential pathway for creating complex structures from similar building blocks. nih.gov

Scaffolds for Natural Product and Drug Analogues

The imidazolidine scaffold is a common motif in a variety of natural products and medicinally important compounds. rsc.orgnih.gov Its presence in a molecule can influence biological activity and pharmacokinetic properties. The thienyl group is also a well-known pharmacophore found in numerous drugs. The combination of these two structural features in this compound makes it an attractive starting point for the synthesis of analogues of natural products and new drug candidates.

For example, the imidazolidine-2-thione scaffold, a related structure, is found in compounds with antimicrobial and anti-HIV properties. scialert.net Furthermore, the synthesis of novel 2-thienyl-substituted benzothiazoles has led to compounds with significant in vitro antitumor effects. nih.gov These findings suggest that the this compound core could be a valuable template for the development of new therapeutic agents. The asymmetric synthesis of piperidine (B6355638) alkaloids like dihydropinidines has been achieved using chiral 1,3-oxazolidine derivatives, which are structurally related to imidazolidines, demonstrating the potential for these scaffolds in the stereoselective synthesis of complex natural products. psu.edu

Catalytic Role of this compound and its Derivatives

Beyond its role as a structural component, the this compound framework has potential applications in catalysis, either directly or through its derivatives, acting as ligands or promoters in various organic transformations.

Applications in Organic Transformations as a Promoter or Ligand

The nitrogen atoms in the imidazolidine ring can coordinate to metal centers, making its derivatives potential ligands for transition metal catalysts. The development of 1,3-dimethylimidazolidin-2-ylidene tetrachlorosilicon(IV) as a carbene transfer reagent for the preparation of carbene complexes of transition metals highlights the potential of the imidazolidine core in forming catalytically active species. mdpi.com N-heterocyclic carbenes (NHCs) derived from imidazolidine precursors are widely used as ligands in catalysis due to their strong σ-donating properties.

While specific applications of this compound as a ligand are not yet widely reported, the broader class of imidazolidine derivatives has been successfully employed. For instance, imidazolidine-2-thiones are used as chiral auxiliaries and ligands in asymmetric catalysis. scialert.net This suggests a promising avenue for the exploration of this compound and its derivatives in catalytic applications.

Asymmetric Catalysis Utilizing Chiral Imidazolidine-Based Systems

The development of chiral versions of this compound could open doors to its use in asymmetric catalysis, a critical area in modern organic synthesis. Chiral imidazolidine-based catalysts have been successfully used in a variety of enantioselective transformations. The design of chiral ligands is a key aspect of asymmetric catalysis, with a focus on creating a specific chiral environment around a metal center. nih.gov

Chiral N,N'-dioxide ligands, which can be synthesized from amino acids, have proven effective in a range of asymmetric reactions. rsc.org The development of chiral biimidazoline (BiIM) ligands has enabled asymmetric Pd/norbornene cooperative catalysis for the assembly of C–N axially chiral scaffolds, demonstrating the power of chiral dinitrogen ligands in controlling stereochemistry. nih.gov Although direct chiral applications of this compound are yet to be explored in depth, the established success of related chiral imidazolidine systems provides a strong rationale for future research in this area.

Recovery and Reusability of Imidazolidine-Derived Catalysts

A crucial aspect of sustainable catalysis is the ability to recover and reuse the catalyst. While specific studies on the recyclability of catalysts derived from this compound are not available, general strategies for catalyst recycling can be considered. For instance, heterogenization of the catalyst by anchoring it to a solid support is a common approach.

In the context of related heterocyclic catalysts, a chitosan (B1678972) hydrogel has been used as a recyclable biocatalyst for the synthesis of thiazole (B1198619) derivatives. rsc.org This approach offers an eco-friendly protocol with high product yields. The principle of using a recyclable solid support could be applied to catalysts derived from this compound to enhance their practical utility and environmental friendliness.

Research in Medicinal and Agricultural Chemistry

Pharmaceutical Development and Drug Discovery with 1,3-Dimethyl-2-(2-thienyl)imidazolidine Scaffolds

The imidazolidine (B613845) and thiophene (B33073) nuclei are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets and have been incorporated into a wide range of therapeutic agents. nih.gov The combination of these two rings in this compound suggests a promising scaffold for the development of new pharmaceutical agents.

Design and Synthesis of Potentially Bioactive Imidazolidine Derivatives

The synthesis of substituted imidazolidine derivatives is a well-established area of organic chemistry. nih.gov General methods often involve the condensation of a 1,2-diamine, such as N,N'-dimethylethylenediamine, with an aldehyde or its equivalent. In the case of this compound, the synthesis would likely involve the reaction of N,N'-dimethylethylenediamine with thiophene-2-carboxaldehyde.

The design of new bioactive molecules based on this scaffold could involve several strategies:

Modification of the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) onto the thiophene ring can significantly influence the electronic properties and steric profile of the molecule, potentially enhancing its interaction with biological targets.

Alterations to the Imidazolidine Ring: While the core structure is 1,3-dimethylimidazolidine (B15366825), variations in the N-alkyl groups could be explored to modulate lipophilicity and metabolic stability.

Introduction of Functional Groups: Appending other functional groups to either the imidazolidine or thiophene ring can introduce new binding interactions or alter the pharmacokinetic properties of the resulting derivatives.

A variety of synthetic methods for creating substituted imidazolidines have been reported, including reactions catalyzed by agents like AgOAc or involving intermediates such as Schiff bases. nih.gov These established synthetic routes could be adapted for the creation of a library of this compound analogs for biological screening.

Exploration of Anti-inflammatory and Antimicrobial Properties

Anti-inflammatory Potential: Imidazolidine derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Studies on other substituted imidazolidines have shown that they can exhibit significant anti-inflammatory activity in animal models, sometimes with a better gastrointestinal safety profile than standard drugs like indomethacin. nih.govnih.govresearchgate.net For instance, certain 1,3-bis(substituted-benzyl)-2-imidazolidinyl derivatives have demonstrated promising anti-inflammatory and analgesic effects. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov Given these precedents, derivatives of this compound warrant investigation as potential anti-inflammatory agents.

Antimicrobial Properties: Both thiophene and imidazolidine moieties are found in compounds with known antimicrobial activity. researchgate.netekb.egnih.gov Thiophene derivatives have been synthesized and shown to possess a broad spectrum of activity against various bacterial and fungal strains. researchgate.net Similarly, various imidazolidine-containing compounds have been reported to have antibacterial and antifungal properties. ekb.egresearchgate.net For example, certain 2-thioxo-4-imidazolidinone derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger. ekb.eg The combination of these two pharmacophores in this compound suggests a strong rationale for screening its derivatives for antimicrobial efficacy.

| Derivative Type | Target Organism/Model | Observed Activity | Reference |

| Substituted Imidazolidines | Carrageenan-induced paw edema in rats | Promising anti-inflammatory and analgesic action | nih.govnih.gov |

| 2-Thienyl Substituted Heterocycles | Various bacterial and fungal strains | Significant antibacterial and antifungal activities | researchgate.net |

| 2-Thioxo-4-imidazolidinones | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Antibacterial and antifungal activity | ekb.eg |

| Imidazolidines from 2-Aminobenzothiazole | Staphylococcus aureus (Gram-positive) | Greater activity than gentamycin for some derivatives | researchgate.net |

Computational Drug Design and Molecular Docking Studies of Imidazolidine-Based Compounds

Computational methods, particularly molecular docking, are powerful tools in modern drug discovery for predicting the binding affinity and interaction of a small molecule with a biological target. impactfactor.orgnih.gov While no specific docking studies on this compound were found, research on related heterocyclic structures provides a framework for how such studies could be approached.

For instance, molecular docking has been used to investigate the binding of thiazole-based thiazolidinone derivatives to microbial protein targets. impactfactor.org These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. Similarly, docking studies on thiophene-based compounds have been used to predict their binding to cancer-related proteins like human carbonic anhydrase IX. rsc.org

For this compound derivatives, computational studies could be employed to:

Predict their binding to known inflammatory targets like COX-1 and COX-2 enzymes.

Investigate their potential interactions with microbial enzymes to understand the basis of their antimicrobial activity.

Guide the synthesis of new derivatives with improved binding characteristics.

| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |

| Thiazole-based Thiazolidinones | Microbial protein (PDB ID-1KZN) | Methoxy-substituted phenyl ring enhanced binding affinity. | impactfactor.org |

| Thiophene-based derivatives | Human Carbonic Anhydrase IX | Some derivatives showed strong binding affinity, comparable to a reference ligand. | rsc.org |

| Thiazolidinone and Thiadiazole derivatives | Anticancer target (PDB Code-1DLS) | Identified compounds with the best binding affinity, guiding further research. | nih.gov |

Contributions to Agrochemical Development

The structural motifs present in this compound are also relevant in the field of agrochemicals, where they can be found in molecules designed as pesticides.

Synthesis of Novel Crop Protection Agents

The development of new crop protection agents is driven by the need for compounds with novel modes of action to combat resistance, as well as improved safety and environmental profiles. The synthesis of derivatives of this compound could lead to new candidates for insecticides, fungicides, or herbicides. The synthetic flexibility of this scaffold allows for the creation of a diverse library of compounds for screening in various agrochemical assays. Research on other thienylpyridyl and thioether-containing acetamides has demonstrated a successful pathway from a "hit" molecule to the design, synthesis, and biological evaluation of more potent pesticidal agents. nih.gov

Targeting Agricultural Pests with Imidazolidine-Derived Compounds

Insecticidal Potential: Imidazolidine rings are a core component of the widely used neonicotinoid insecticides. While concerns about their environmental impact have arisen, research continues into new insecticides targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) with improved selectivity. The structural features of this compound could be explored for the development of new insecticidal compounds.

Fungicidal Potential: Thiophene and imidazolidine derivatives have also been investigated for their fungicidal properties against plant pathogens. researchgate.netmdpi.comresearchgate.net For example, 5,5-diphenylimidazolidin-2-thione-4-one has been shown to be highly active against several plant pathogenic fungi. researchgate.net Furthermore, 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have exhibited significant fungicidal effects against a range of agricultural fungi. mdpi.comresearchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for the discovery of new fungicides.

| Compound Type | Target Pest/Pathogen | Observed Activity | Reference |

| 5,5-Diphenylimidazolidin-2-thione-4-one | Fusarium calmorum, Pythium debarianum, Rhizoctonia solani | Most active among tested imidazolidine derivatives | researchgate.net |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Various agricultural fungi | High fungicidal activity for some derivatives | mdpi.comresearchgate.net |

Materials Science and Optoelectronic Applications

Development of Advanced Functional Materials from 1,3-Dimethyl-2-(2-thienyl)imidazolidine

While the compound is commercially available and its basic chemical properties are documented, specific research detailing its direct incorporation into advanced materials is not widely reported.

There is a general acknowledgment that this compound could serve as a monomer or a functional additive in the synthesis of novel polymers. chemimpex.com The presence of the thiophene (B33073) moiety, a well-known component in conductive polymers, suggests that polymers incorporating this compound could possess interesting electronic or optical properties. However, specific studies detailing the polymerization methods, the resulting polymer characteristics, or performance data are not available in the reviewed literature.

Similarly, the potential for using this compound to create coatings and composites with improved durability and resistance to environmental factors has been proposed. chemimpex.com It is hypothesized that the heterocyclic rings could impart desirable properties such as thermal stability or specific surface interactions. Nevertheless, there is a lack of published research demonstrating the preparation of such coatings or composites and providing empirical data on their enhanced properties.

Application in Organic Electronics and Optoelectronics

The inherent electronic characteristics of the thiophene ring system have led to suggestions that this compound could be a valuable component in organic electronic and optoelectronic devices. chemimpex.com

A critical step for integrating any new material into electronic devices is the thorough investigation of its electronic properties, such as charge carrier mobility, conductivity, and energy levels. While its potential is recognized, detailed experimental or computational studies on the electronic properties of this compound or materials derived from it are not found in the current body of scientific literature.

The photophysical properties of a compound, including its absorption and emission of light, are fundamental to its application in optoelectronic devices like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). At present, there are no specific photophysical studies reported for this compound that would quantify its potential performance in such applications.

The application of novel organic compounds in sensor technology is a burgeoning field of research. The structure of this compound suggests it could potentially interact with specific analytes, making it a candidate for chemical sensors. chemimpex.com However, research into its synthesis for and performance in any specific sensor application is yet to be published.

Computational Chemistry and Advanced Spectroscopic Characterization

Theoretical Studies of Molecular Structure and Conformation of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

Quantum Chemical Calculations (DFT, Ab initio) for Geometric and Electronic Structure.

No specific studies employing Density Functional Theory (DFT) or ab initio methods to calculate the geometric and electronic structure of this compound have been identified. Such studies would be crucial for determining optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, as well as providing insights into the electronic properties like orbital energies and charge distribution.

Conformational Analysis and Energy Landscapes.

Detailed conformational analysis and the corresponding energy landscapes for this specific molecule are not documented in the available literature. This type of analysis is essential for understanding the molecule's flexibility and the relative stability of its different spatial arrangements.

Molecular Dynamics Simulations for Conformational Flexibility.

There is no evidence of molecular dynamics simulations having been performed on this compound. These simulations would provide valuable information about the dynamic behavior and conformational flexibility of the imidazolidine (B613845) and thienyl rings over time.

Spectroscopic Characterization Techniques

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Supramolecular Interactions.

While general vibrational frequencies for related functional groups can be inferred from the broader chemical literature, specific experimental and theoretical Infrared (IR) and Raman spectroscopic data for this compound are absent. Such data would be necessary for a detailed analysis of its vibrational modes and any potential supramolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

Similarly, detailed 1H and 13C NMR spectroscopic data and their assignments for this compound are not available in published research. This information is fundamental for the definitive structural elucidation of the compound in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the nominal molecular weight is 182.29 g/mol , corresponding to the molecular formula C₉H₁₄N₂S. tcichemicals.comchemicalbook.com

Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the heteroatoms (nitrogen and sulfur) and the fragmentation of the imidazolidine and thiophene (B33073) rings. Common fragmentation patterns for related 2-substituted imidazolidines often involve the loss of the substituent at the 2-position or the cleavage of the imidazolidine ring itself. For thiophene derivatives, characteristic fragmentation includes the loss of the thiophene ring or its side chains.

A plausible fragmentation pattern for this compound could involve the following key steps:

α-Cleavage: Cleavage of the bond between the C2 of the imidazolidine ring and the thiophene ring, leading to the formation of a thienyl cation (C₄H₃S⁺, m/z 83) and a 1,3-dimethylimidazolidinyl radical, or a 1,3-dimethyl-2-imidazolidinium ion.

Ring Fragmentation: The imidazolidine ring could undergo fragmentation through the loss of ethene (C₂H₄) or methylamine (B109427) (CH₃NH₂).

Thiophene Ring Opening: The thiophene ring might undergo ring-opening followed by the loss of small neutral molecules like acetylene (B1199291) (C₂H₂) or hydrogen sulfide (B99878) (H₂S).

A hypothetical mass spectrometry data table is presented below to illustrate the expected major fragments and their relative abundances.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Fragmentation Pathway |

| 182 | [C₉H₁₄N₂S]⁺• (Molecular Ion) | Ionization of the parent molecule |

| 99 | [C₅H₇N₂]⁺ | Cleavage of the C-S bond and loss of the thienyl group |

| 83 | [C₄H₃S]⁺ | Cleavage of the bond between the imidazolidine and thiophene rings |

Interactive Data Table: Predicted Mass Spectrometry Fragments

Note: This table is predictive and based on the analysis of similar compounds. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structural Determination.

As of the latest available data, a crystal structure for this compound has not been reported in the primary scientific literature. However, we can infer the likely structural features based on the crystallographic data of analogous compounds, such as derivatives of 1,3-dimethylimidazolidine (B15366825).

A successful X-ray crystallographic analysis of this compound would provide the following key parameters:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.

Torsional Angles: These describe the conformation of the molecule, particularly the relative orientation of the imidazolidine and thiophene rings.

A hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such a study.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1500-2000 |

| Z (molecules per unit cell) | 4 |

Interactive Data Table: Predicted Crystallographic Parameters

Note: This table is a hypothetical representation. Actual crystallographic data would need to be determined experimentally.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways to 1,3-Dimethyl-2-(2-thienyl)imidazolidine Analogues

The future of this compound chemistry lies in the creation of diverse analogues to build libraries for screening and development. Research will likely focus on modifying both the imidazolidine (B613845) and thienyl components of the molecule.

Key areas of exploration include:

Varying Substituents: The condensation reaction between N,N'-disubstituted ethylenediamines and aldehydes is a foundational method for creating imidazolidines. nih.gov Future work will involve using a wide array of substituted N,N'-dimethylethylenediamines and functionalized 2-thiophenecarboxaldehydes to generate a library of analogues. This could include introducing different alkyl or aryl groups on the nitrogen atoms or adding various functional groups to the thiophene (B33073) ring. nih.govnih.gov

Alternative Cyclization Strategies: Researchers are exploring novel methods for forming N-heterocycles. rsc.org Strategies like the catalytic diamination of unsaturated carbon-carbon bonds or the intramolecular hydroamination of linear urea (B33335) derivatives could be adapted to synthesize imidazolidinone precursors, which can then be further modified. mdpi.com

Multi-component Reactions: Pseudo-multicomponent one-pot protocols, which involve the in situ formation of intermediates, offer an efficient and sustainable route to substituted imidazolidin-2-ones. nih.gov Adapting such methods could streamline the synthesis of complex analogues of this compound.

Development of Highly Enantioselective Catalytic Systems

For pharmaceutical applications, controlling the stereochemistry of a molecule is critical, as different enantiomers can have vastly different biological activities. The development of catalytic systems that can produce specific enantiomers of this compound and its analogues is a major area of future research.

Chiral imidazolidine derivatives are already recognized as a prominent class of ligands in enantioselective catalysis. beilstein-archives.org Research is focused on designing new catalysts that can achieve high enantioselectivity (measured as enantiomeric excess, or ee) for specific reactions.

Emerging opportunities in this area include:

Chiral Metal Complexes: The use of chiral ligands in combination with metal ions is a fundamental strategy for asymmetric synthesis. beilstein-journals.orgnih.gov Copper(II) complexes with chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been shown to be highly effective catalysts in asymmetric Henry reactions, achieving up to 97% ee. beilstein-journals.orgsemanticscholar.org Future work could involve designing similar metal complexes (e.g., using Copper, Palladium, or Rhodium) with ligands tailored for the synthesis of thienyl-substituted imidazolidines.

Organocatalysis: Chiral organocatalysts, which are small, metal-free organic molecules, offer a powerful alternative to metal-based systems. Imidazolidinone-based catalysts have been successfully used in a variety of cycloaddition and conjugate addition reactions. beilstein-archives.org Developing new organocatalysts derived from the this compound scaffold itself is a promising avenue.

Catalyst Immobilization: To improve economic efficiency and promote green chemistry, catalysts can be anchored to solid supports like polystyrene beads or magnetic nanoparticles. nih.gov This facilitates catalyst recycling and reduces waste, a key goal for industrial applications. beilstein-archives.org

| Catalyst System | Reaction Type | Achieved Enantioselectivity (ee) | Potential Application |

|---|---|---|---|

| Copper(II) complexes with chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands | Asymmetric Henry Reaction | Up to 97% | Synthesis of chiral nitroaldols, key pharmaceutical intermediates. beilstein-journals.orgsemanticscholar.org |

| Chiral Tertiary Phosphine | Asymmetric (4+2) Cycloaddition | Up to 93% | Synthesis of optically active 4H-chromene derivatives. acs.org |

| Pd(0) with Chiral Carbene Ligands | Asymmetric Intermolecular Diamination | 62-78% | Access to vinyl imidazolidinones. mdpi.com |

Identification of New Biological Targets and Pharmacological Activities

The structural motifs within this compound are present in many biologically active compounds, suggesting a broad range of potential therapeutic applications. chemimpex.com Future research will focus on screening the compound and its newly synthesized analogues against a variety of biological targets to uncover new pharmacological activities.

Potential areas for investigation include:

Neurological Disorders: The parent compound is already used as a building block in the synthesis of pharmaceuticals for neurological disorders. chemimpex.com

Antifungal and Antimicrobial Activity: Heterocycles containing thiophene and imidazole (B134444) rings are known to possess antifungal and antibacterial properties. researchgate.net Screening against resistant strains of bacteria and fungi is a promising direction.

Anticancer Activity: Thienopyridine derivatives have shown potential as anticancer agents. researchgate.net Analogues could be tested against various cancer cell lines.

Pesticidal Activity: The core structure is used to create novel agrochemicals. chemimpex.com Further investigation could lead to the development of more effective and environmentally benign pesticides for crop protection. mdpi.com

| Activity Type | Structural Basis / Related Compounds | Potential Target |

|---|---|---|

| Antifungal | Thienyl-substituted heterocycles | Pathogenic fungi (e.g., Candida albicans). researchgate.net |

| Anticancer | Thienopyridine derivatives | Various cancer cell lines. researchgate.net |

| Antiviral | Imidazolidinone derivatives | HIV, Dengue, Hepatitis C. nih.gov |

| Pesticidal | Thienyl-pyridine and acetamide (B32628) moieties | Insects, fungi, and weeds affecting crops. mdpi.com |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Design

Modern drug discovery and materials science are increasingly benefiting from the integration of machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can accelerate the development process, reduce costs, and improve the success rate of finding lead compounds. nih.govharvard.edu

Future opportunities include:

Predictive Modeling: ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on data from existing analogues to predict the biological activity or material properties of new, unsynthesized compounds. nih.gov This allows researchers to prioritize the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative models, like variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch that are optimized for specific properties, such as binding to a biological target or exhibiting desired electronic characteristics. harvard.edu

Virtual Screening: AI can be used to perform large-scale virtual screening of digital libraries containing thousands of potential analogues against a specific protein target, identifying the best potential binders before any lab work is initiated. nih.gov

Sustainable Synthesis and Application Strategies

The principles of green chemistry are becoming central to chemical research and manufacturing. Future work on this compound will emphasize the development of more sustainable and environmentally friendly processes. nih.govnih.gov

Key strategies include:

Greener Solvents and Conditions: This includes using water, supercritical CO2, or poly(ethylene glycol) (PEG) as reaction solvents, or developing solvent-free reaction conditions. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Acceptorless dehydrogenative coupling (ADC) is one such strategy that produces only water and hydrogen as by-products. rsc.org

Catalysis over Stoichiometric Reagents: Employing recyclable catalysts (both metal-based and organocatalysts) instead of single-use stoichiometric reagents reduces waste and environmental impact. nih.gov

Energy Efficiency: Utilizing methods like microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and energy consumption. nih.gov The development of one-pot protocols also contributes to a more efficient and sustainable process. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.